molecular formula C21H18F3NO B8198750 (4'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(4'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8198750
M. Wt: 357.4 g/mol
InChI Key: MYFQBQBVSPNPEI-UHFFFAOYSA-N
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Description

(4’-(Benzyloxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is a complex organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which are crucial for incorporating the trifluoromethyl group into the compound . The reaction conditions often require the use of specific reagents such as Umemoto’s reagents and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to introduce functional groups efficiently . These methods are designed to be sustainable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4’-(Benzyloxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted biphenyl compounds.

Scientific Research Applications

(4’-(Benzyloxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-(Benzyloxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both benzyloxy and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various fields of research .

Properties

IUPAC Name

[3-(4-phenylmethoxyphenyl)-5-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO/c22-21(23,24)19-11-16(13-25)10-18(12-19)17-6-8-20(9-7-17)26-14-15-4-2-1-3-5-15/h1-12H,13-14,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFQBQBVSPNPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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